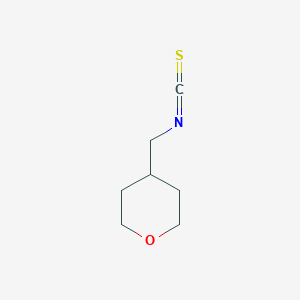

4-(Isothiocyanatomethyl)oxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-(isothiocyanatomethyl)oxane |

InChI |

InChI=1S/C7H11NOS/c10-6-8-5-7-1-3-9-4-2-7/h7H,1-5H2 |

InChI Key |

YPVQVSPWOHIJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CN=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isothiocyanatomethyl)tetrahydropyran: A Versatile Bifunctional Linker for Drug Discovery

This guide provides a comprehensive technical overview of 4-(isothiocyanatomethyl)tetrahydropyran, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, proposed synthesis, reactivity, and its promising applications as a bifunctional linker molecule.

Chemical Identity and Nomenclature

The nomenclature of this compound can be approached from two perspectives, both of which are correct depending on the context. The parent heterocycle, a saturated six-membered ring containing one oxygen atom, is commonly known as tetrahydropyran. However, the preferred IUPAC name (PIN) for this ring system is oxane [1][2]. Consequently, the systematic IUPAC name for the target molecule is 4-(Isothiocyanatomethyl)oxane .

For clarity and recognition within a broader chemical context, several synonyms are also employed:

-

4-(Isothiocyanatomethyl)tetrahydropyran

-

(Tetrahydro-2H-pyran-4-yl)methyl isothiocyanate

-

4-(Thiocyanatomethyl)oxane (a less common, but possible variant)

Table 1: Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | 4-(Isothiocyanatomethyl)oxane |

| Systematic Name | 4-(Isothiocyanatomethyl)tetrahydropyran |

| Molecular Formula | C₇H₁₁NOS |

| Molecular Weight | 157.23 g/mol |

| CAS Number | Not assigned (as of the latest data) |

Physicochemical Properties

The tetrahydropyran moiety is a polar, cyclic ether that can act as a hydrogen bond acceptor[3]. This feature often enhances the aqueous solubility and modulates the pharmacokinetic profile of drug candidates, making it a valuable scaffold in medicinal chemistry[3][4]. The isothiocyanate group is a reactive electrophile, known for its ability to form stable covalent bonds with nucleophiles, particularly primary amines.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar small molecule isothiocyanates and tetrahydropyran derivatives. |

| Boiling Point | > 200 °C (estimated) | The presence of the polar tetrahydropyran ring and the isothiocyanate group increases intermolecular forces compared to simpler alkanes. |

| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, DMSO, DMF). Limited solubility in water. | The tetrahydropyran ring imparts some water solubility, but the overall molecule is expected to be largely organic-soluble. |

| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong nucleophiles. | The isothiocyanate group is susceptible to hydrolysis. |

Synthesis of 4-(Isothiocyanatomethyl)oxane

The synthesis of 4-(isothiocyanatomethyl)oxane can be efficiently achieved through a two-step process starting from commercially available materials. The key steps involve the synthesis of the corresponding primary amine followed by its conversion to the isothiocyanate.

Synthetic Workflow

The overall synthetic strategy is depicted below:

Caption: Proposed two-step synthesis of 4-(isothiocyanatomethyl)oxane.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Aminomethyl)tetrahydropyran

This step involves the reductive amination of tetrahydro-4H-pyran-4-one.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonia (in methanol or aqueous solution)

-

Raney Nickel (or Sodium cyanoborohydride)

-

Hydrogen gas (if using Raney Ni)

-

Methanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add a solution of ammonia (excess, e.g., 7N in methanol).

-

Add Raney Nickel catalyst (a catalytic amount) to the mixture.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 4-(aminomethyl)tetrahydropyran as a colorless liquid[5].

Step 2: Synthesis of 4-(Isothiocyanatomethyl)oxane

This step converts the primary amine to the isothiocyanate using carbon disulfide and a desulfurylating agent[6][7][8].

Materials:

-

4-(Aminomethyl)tetrahydropyran (from Step 1)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl) or another suitable desulfurylating agent (e.g., di-tert-butyl dicarbonate)[8].

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-(aminomethyl)tetrahydropyran (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour, during which a dithiocarbamate salt will form.

-

To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 4-(isothiocyanatomethyl)oxane.

Reactivity and Applications in Drug Development

The synthetic utility of 4-(isothiocyanatomethyl)oxane lies in its bifunctional nature. The tetrahydropyran ring serves as a stable, hydrophilic scaffold, while the isothiocyanate group provides a reactive handle for covalent modification of biomolecules.

Key Reaction: Thiourea Formation

The isothiocyanate group readily reacts with primary and secondary amines to form a stable thiourea linkage. This reaction is highly efficient and proceeds under mild, often physiological, conditions[9][10].

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.

This specific reactivity makes 4-(isothiocyanatomethyl)oxane an excellent candidate for applications in bioconjugation and the development of targeted therapeutics.

Application as a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker molecule that connects the antibody to the drug is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and efficacy.

The isothiocyanate group can react with the ε-amino groups of lysine residues on the surface of an antibody to form a stable thiourea bond[11]. The tetrahydropyran moiety in the linker can improve the overall hydrophilicity of the ADC, which may lead to improved pharmacokinetics and reduced aggregation[3][4].

Caption: Conceptual diagram of an ADC using a 4-(isothiocyanatomethyl)oxane-derived linker.

Potential in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the reaction of isothiocyanates with amines is not strictly bioorthogonal due to the abundance of amines in biological systems, its chemoselectivity can be exploited in controlled environments or for ex vivo modifications. For instance, it can be used to label purified proteins or other biomolecules before their introduction into a biological system.

Spectroscopic Characterization

The structure of 4-(isothiocyanatomethyl)oxane can be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the regions of 3.0-4.0 ppm corresponding to the protons on the tetrahydropyran ring adjacent to the oxygen and the methylene group attached to the isothiocyanate. - Multiplets in the region of 1.2-2.0 ppm for the remaining protons of the tetrahydropyran ring. |

| ¹³C NMR | - A characteristic signal for the isothiocyanate carbon (N=C=S) in the range of 120-140 ppm. - Signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen appearing further downfield (60-70 ppm). |

| FT-IR | - A strong, characteristic asymmetric stretching vibration for the -N=C=S group in the region of 2000-2200 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the tetrahydropyran ring around 1100 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₇H₁₁NOS. |

Conclusion

4-(Isothiocyanatomethyl)oxane is a promising yet underexplored bifunctional molecule with significant potential in the field of drug discovery and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The combination of a hydrophilic, biocompatible tetrahydropyran scaffold and a reactive isothiocyanate handle makes it an attractive linker for the construction of antibody-drug conjugates and other targeted therapeutic agents. Further research into the specific properties and applications of this compound is warranted and is expected to yield valuable tools for medicinal chemists and drug development professionals.

References

- Boczonadi, V., & Horvath, G. (2024).

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for converting primary amines to isothiocyanates.

- Li, Z., et al. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 10, 1234-1241.

- Chemistry & Biology Interface. (2020).

- ChemRxiv. (2023).

- RSC Publishing. (2021).

- BenchChem. (2025).

- Keserü, G. M., et al. (2020).

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

- Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107.

- Pan, C., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(6), 173.

- Ferreira, C. A., et al. (2019). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)

- ACS Publications. (2002). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist.

- Reddit. (2024).

- Sapsford, K. E., et al. (2024).

- RSC Publishing. (2020).

- Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

- Bentham Science. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines.

- Sigma-Aldrich. (n.d.). Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid synthesis.

- ResearchGate. (2017). Crystal structure and spectroscopic properties of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II)

- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696.

- Semantic Scholar. (1992).

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

- Dembinski, R., et al. (2018).

- National Institutes of Health. (n.d.).

-

PubChem. (n.d.). Tetrahydropyran-4-thiol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- PubMed. (2002). Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor.

- MDPI. (2024).

- Cheméo. (n.d.). Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6).

-

PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]

- ChemRxiv. (2023).

- National Institutes of Health. (2021).

- RSC Publishing. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films.

- PubMed. (2016). Spectroscopic Characterization and Molecular Structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane.

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. cbijournal.com [cbijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

A Technical Guide to 4-(Isothiocyanatomethyl)oxane and Cyclohexyl Isothiocyanate: A Comparative Analysis for Advanced Research

Abstract

The isothiocyanate (ITC) functional group is a cornerstone of bioconjugation chemistry, enabling the formation of stable covalent bonds with primary amines on biomolecules. While numerous ITC reagents exist, the choice of the scaffold to which this reactive group is attached can profoundly influence the reagent's physicochemical properties and, consequently, its utility in research and drug development. This guide provides an in-depth technical comparison between two distinct aliphatic isothiocyanates: the well-characterized, lipophilic Cyclohexyl Isothiocyanate and the more novel, polar 4-(Isothiocyanatomethyl)oxane. By examining their structural differences, we will explore the resulting impact on reactivity, solubility, metabolic stability, and application-specific performance. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to select the optimal ITC reagent for their specific experimental and therapeutic goals.

Introduction to Isothiocyanates in Scientific Research

Isothiocyanates (R-N=C=S) are highly valuable electrophilic compounds widely utilized in chemistry and biology.[1] Their primary utility stems from the high reactivity of the central carbon atom toward nucleophiles. In biological contexts, this reactivity is most often exploited for targeting the primary amine groups of lysine residues on proteins, forming a highly stable thiourea linkage.[2][3] This robust and specific reaction is the foundation of many protein labeling, crosslinking, and diagnostic assays.[1]

The versatility of the ITC group allows for its incorporation into a vast array of molecular scaffolds, from simple aliphatic and aromatic structures to complex fluorophores like Fluorescein isothiocyanate (FITC). The nature of the "R" group dictates the overall properties of the molecule beyond the reactive moiety. A lipophilic R group, for instance, may favor membrane permeability, while a polar R group can enhance aqueous solubility. This guide focuses on the stark contrast between a purely hydrocarbon scaffold (cyclohexane) and a heteroatomic, polar scaffold (oxane).

Molecular Profile: Cyclohexyl Isothiocyanate

Cyclohexyl isothiocyanate is a well-established chemical reagent characterized by a saturated six-membered carbon ring attached to the ITC functional group.[4] Its structure imparts significant lipophilicity, influencing its solubility and interaction with non-polar environments.

Structure and Physicochemical Properties

The cyclohexane ring is a non-polar, hydrophobic moiety. As a result, cyclohexyl isothiocyanate is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[4][5] This property is critical when preparing stock solutions and considering its use in aqueous biological buffers, where organic co-solvents are often required.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NS | [6][7] |

| Molar Mass | 141.23 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 218 - 219 °C | [6] |

| Density | ~1.032 g/mL at 25 °C | [6] |

| Water Solubility | 0.39 g/L (sparingly soluble) | [4] |

| CAS Number | 1122-82-3 | [6][7] |

Synthesis and Availability

Cyclohexyl isothiocyanate is commercially available from numerous chemical suppliers.[5] Its synthesis is typically achieved from its corresponding primary amine, cyclohexylamine. Modern synthetic methods often involve the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization using a mild reagent.[8][9]

Reactivity and Applications

As an aliphatic isothiocyanate, the cyclohexyl derivative is generally more reactive than aromatic isothiocyanates.[10] The electron-donating nature of the alkyl group enhances the electrophilicity of the ITC carbon, making it susceptible to nucleophilic attack. Its primary applications are in organic synthesis and as a precursor for agrochemicals and pharmaceuticals.[4][5][6] In a research context, it serves as a fundamental building block and a model compound for studying the biological activities of lipophilic isothiocyanates.[5]

Molecular Profile: 4-(Isothiocyanatomethyl)oxane

4-(Isothiocyanatomethyl)oxane, also known as 4-(isothiocyanatomethyl)tetrahydropyran, is a more specialized reagent. Its defining feature is the oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom.[11] This structural element dramatically alters the molecule's properties compared to its carbocyclic analogue.

Structure and Physicochemical Properties

The oxygen atom in the oxane ring introduces polarity and the capacity to act as a hydrogen bond acceptor.[12] This has profound implications for its physicochemical profile, a strategy increasingly employed in modern drug discovery to enhance desirable properties.[13][14] Incorporating an oxane ring is a known method to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity.[14][15][16]

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₇H₁₁NO₂S | Deduced from structure |

| Molar Mass | 173.23 g/mol | Deduced from structure |

| Appearance | Likely a liquid or low-melting solid | Structural similarity to other ITCs |

| Water Solubility | Significantly higher than cyclohexyl ITC | The polar oxane ring enhances hydrophilicity[13][15] |

| LogP | Lower than cyclohexyl ITC | The ether oxygen reduces lipophilicity[13][15] |

| Metabolic Stability | Potentially enhanced | Oxane rings can steer metabolism away from CYP450 pathways[14] |

Synthesis and Availability

This compound is not as widely available as cyclohexyl isothiocyanate and may require custom synthesis. The synthesis would logically start from 4-(aminomethyl)tetrahydropyran, following a standard protocol for converting a primary amine to an isothiocyanate.

Caption: Reaction mechanism of an isothiocyanate with a primary amine.

This reaction is highly favorable under slightly basic conditions (pH 8.5-9.5), which deprotonates the lysine ε-amino group, enhancing its nucleophilicity. [17][18]While isothiocyanates can also react with thiols (cysteine), the resulting dithiocarbamate adduct is often less stable than the thiourea linkage formed with amines, especially under physiological conditions. [19][20]

Experimental Protocols

General Protocol for Synthesis of Isothiocyanates from Primary Amines

This protocol is adapted from established methods for the synthesis of isothiocyanates. [1][9]

-

Dissolution: Dissolve the primary amine (e.g., cyclohexylamine or 4-(aminomethyl)oxane) (1.0 eq) in a suitable solvent like absolute ethanol or dichloromethane.

-

Dithiocarbamate Formation: Add triethylamine (Et₃N) (1.0 eq) followed by carbon disulfide (CS₂) (excess, ~10 eq). Stir the reaction at room temperature. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: To the stirred mixture, add a solution of a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), and a catalytic amount of DMAP (1-3 mol%).

-

Reaction: Allow the reaction to proceed for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue can be purified by flash column chromatography to yield the pure isothiocyanate.

Protocol for Protein Labeling with Isothiocyanates

This protocol provides a general framework for labeling proteins with either cyclohexyl isothiocyanate or 4-(isothiocyanatomethyl)oxane. [17][21][22]

-

Protein Preparation: Dialyze the protein solution (1-10 mg/mL) against an amine-free, alkaline buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Buffers containing primary amines like Tris or glycine must be avoided. [21]2. Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the isothiocyanate reagent in an anhydrous organic solvent (e.g., DMSO or DMF).

-

Conjugation: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the isothiocyanate stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescently-tagged ITC.

-

Purification: Remove unreacted isothiocyanate and reaction byproducts by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). [22]6. Characterization: Determine the degree of labeling (DOL) by spectrophotometry if the ITC contains a chromophore, or by mass spectrometry.

Caption: Experimental workflow for protein labeling with isothiocyanates.

Conclusion

The choice between 4-(isothiocyanatomethyl)oxane and cyclohexyl isothiocyanate is a strategic decision dictated by the intended application. Cyclohexyl isothiocyanate remains a valuable, cost-effective reagent for applications where lipophilicity is desired or where solubility can be managed with co-solvents. However, for the increasingly demanding applications in bioconjugation, drug discovery, and in vivo research, 4-(isothiocyanatomethyl)oxane presents a compelling alternative. Its inherent polarity, conferred by the oxane ring, is predicted to enhance aqueous solubility and improve metabolic stability, aligning it with the modern principles of medicinal chemistry. Researchers should consider the physicochemical demands of their system to make an informed choice, leveraging the unique properties of each scaffold to achieve optimal results.

References

-

Pittelkow, M., et al. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Elsevier Ltd. (2008).

-

CymitQuimica. CAS 1122-82-3: Cyclohexyl isothiocyanate.

-

Benchchem. A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates.

-

Dandepally, S.R., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

-

ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine.

-

Wang, Y., et al. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry.

-

Karlsson, I., et al. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. PLoS One.

-

ChemicalBook. CYCLOHEXYL ISOTHIOCYANATE 1122-82-3 wiki.

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. CBI.

-

LigandTracer. Protocol - Protein labeling with FITC.

-

Chem-Impex. Cyclohexyl isothiocyanate.

-

ResearchGate. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water | Request PDF.

-

Ningbo Inno Pharmchem Co.,Ltd. Introducing Oxane: The Versatile Tetrahydropyran Solution for Various Applications.

-

National Center for Biotechnology Information. Cyclohexyl isocyanate. PubChem Compound Summary for CID 18502.

-

National Center for Biotechnology Information. Cyclohexyl isothiocyanate. PubChem Compound Summary for CID 14289.

-

Bull, J.A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Raffa, R. & Pergolizzi Jr., J. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.

-

Yamamoto, T., et al. SYNTHESIS OF ALKYL ISOTHIOCYANATES FROM PRIMARY ALKYL AMINES USING DICYANDIAMIDE AS A DEHYDROSULFURIZING AGENT. Organic Preparations and Procedures International.

-

ChemicalBook. Exploring Oxane: Properties, Applications, and Suppliers in China.

-

Kumar, A., et al. An efficient method for FITC labelling of proteins using tandem affinity purification. PLoS One.

-

ChemicalBook. Tetrahydropyran: properties, applications and safety.

-

National Center for Biotechnology Information. Tetrahydropyran. PubChem Compound Summary for CID 8894.

-

Boster Biological Technology. Protein labelling with FITC.

-

Wessjohann, L.A., et al. Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry.

-

Wikipedia. Tetrahydropyran.

-

ResearchGate. Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine | Request PDF.

-

ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.

-

Miyamoto, A., et al. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of Clinical Biochemistry and Nutrition.

-

ResearchGate. Observed adduct formation in the reactivity experiments with... | Download Scientific Diagram.

-

Benchchem. A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies.

-

Benchchem. A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research.

-

PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

-

PubMed. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments.

-

ResearchGate. Stability of selected compounds indicating the % of compound remaining...

-

ChemRxiv. Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment.

-

ResearchGate. A Comparative Review of Key Isothiocyanates and Their Health Benefits.

-

ResearchGate. (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.

Sources

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. CAS 1122-82-3: Cyclohexyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. cbijournal.com [cbijournal.com]

- 10. benchchem.com [benchchem.com]

- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scrum-net.co.jp [scrum-net.co.jp]

- 18. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abcam.co.jp [abcam.co.jp]

- 22. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

The Nomenclature Paradox: Tetrahydropyran vs. Oxane in High-Fidelity Organic Synthesis

Executive Summary

In the lexicon of organic chemistry, few discrepancies are as pervasive yet overlooked as the dichotomy between Tetrahydropyran (THP) and Oxane . While "THP" remains the lingua franca of the bench chemist—synonymous with alcohol protection and polyether natural products—"Oxane" is the systematic IUPAC designation required for rigorous chemoinformatics and patent landscaping. This guide bridges the gap, providing a technical analysis of the C₅H₁₀O ring system, from stereoelectronic governance (the anomeric effect) to robust protection protocols and de novo ring construction.

Part 1: The Nomenclature Divide (Data Integrity)

The distinction between "Tetrahydropyran" and "Oxane" is not merely semantic; it is a classification divergence that impacts database integrity and patent enforceability.

The Hantzsch-Widman System vs. Retained Names

The systematic name Oxane is derived from the Hantzsch-Widman nomenclature system, which constructs names based on ring size and heteroatom type:

-

Ox- : Oxygen heteroatom.

-

-ane : Saturated 6-membered ring.[1]

However, IUPAC rules (specifically P-25.2.2.4) allow for retained names . "Tetrahydropyran" is a retained name derived from the unsaturated parent "Pyran."

-

Bench Reality: 95% of reagents are labeled "Tetrahydropyran" or "DHP" (Dihydropyran).

-

Database Reality: PubChem and patent algorithms prioritize "Oxane" for exact substructure matching.

The "False Friend" Risk

Researchers must be vigilant: "Oxane" is also a trade name for a specific flavoring agent (cis-2-methyl-4-propyl-1,3-oxathiane).[1] Searching solely for "Oxane" in commercial databases without structure verification can yield sulfur-containing heterocycles rather than the desired cyclic ether.

Figure 1: Nomenclature hierarchy illustrating the divergence between systematic indexing (Oxane) and synthetic application (THP).

Part 2: Stereoelectronics & The Anomeric Effect

The reactivity of the THP ring—specifically at the C2 position (the acetal carbon)—is governed by the Anomeric Effect . Unlike cyclohexane, where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, electronegative substituents (like the oxygen of a protected alcohol) at C2 of a THP ring often prefer the axial orientation.

Mechanistic Basis

This axial preference arises from the stabilizing interaction between the lone pair on the ring oxygen (

-

Equatorial Isomer: No orbital overlap (dipole repulsion is maximized).

-

Axial Isomer:

hyperconjugation stabilizes the molecule (dipole moments are opposed).

This effect explains why THP protection often yields a mixture of diastereomers, complicating NMR analysis but providing thermodynamic stability.

Part 3: Synthetic Utility – The THP Protecting Group[8]

The 2-tetrahydropyranyl ether is a "workhorse" protecting group for alcohols. It is robust, low-cost, and orthogonal to silyl ethers (e.g., TBS, TBDPS).

Mechanism of Formation

The reaction is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

-

Protonation: Acid protonates the C=C double bond of DHP, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The alcohol attacks the electrophilic C2 position.

-

Deprotonation: Loss of a proton yields the THP ether.[2]

Figure 2: Mechanistic pathway for THP ether formation via the oxocarbenium intermediate.

Standardized Protocol (Self-Validating)

Reagents: 3,4-Dihydro-2H-pyran (1.5 equiv), Alcohol (1.0 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Solvent: Dichloromethane (DCM), Anhydrous.

-

Setup: Dissolve alcohol in DCM (0.2 M) under

atmosphere. -

Addition: Add DHP followed by PPTS.

-

Monitoring: Stir at RT. Monitor by TLC. The product (THP ether) is less polar than the starting alcohol (higher

).-

Validation: The disappearance of the O-H stretch (~3400 cm⁻¹) in IR confirms protection.

-

-

Workup: Quench with saturated

, extract with DCM, dry over

Why PPTS? Unlike p-Toluenesulfonic acid (pTSA), PPTS is a weaker acid, preventing the degradation of acid-sensitive substrates during protection.

Comparative Stability Matrix

| Condition | THP Ether | MOM Ether | TBDMS Ether | Benzyl Ether |

| Basic (pH > 12) | Stable | Stable | Stable | Stable |

| Acidic (pH < 4) | Labile | Labile (Strong acid) | Labile | Stable |

| Nucleophiles (LiAlH₄) | Stable | Stable | Stable | Stable |

| Oxidation | Stable | Stable | Stable | Labile (to RuO₄) |

| Hydrogenolysis (H₂/Pd) | Stable | Stable | Stable | Labile |

Part 4: De Novo Ring Construction (The Prins Reaction)

When the THP ring is the core scaffold (as in Bryostatin or Polyether antibiotics) rather than a protecting group, the Prins Cyclization is the premier synthetic method.

The Prins Mechanism

The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion, which undergoes intramolecular cyclization.

-

Stereocontrol: The reaction proceeds through a chair-like transition state, typically placing substituents in equatorial positions (all-cis 2,4,6-trisubstituted THP rings).

-

Lewis Acids: Modern variants use

or

Figure 3: The Prins Cyclization pathway, emphasizing the chair-like transition state that dictates stereochemistry.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-25.2.2.4 (Retained Names). Link

- Protection Methodology: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for THP stability).

-

The Prins Reaction: Hanschke, E. (1955).[3] Chem. Ber., 88, 1053. (Foundational synthesis of THP rings).

- Anomeric Effect: Kirby, A. J. Stereoelectronic Effects. Oxford Chemistry Primers. (Theoretical basis for axial preference).

-

Modern Prins Variants: Yadav, J. S., et al. (2001).[4] Synthesis, 885-888.[4] (Use of mild Lewis acids). Link

Sources

Methodological & Application

Tetrahydropyran-4-ylmethyl isothiocyanate as a bioisostere reagent

Strategic Reagent for Lipophilicity Modulation and Scaffold Diversity

Executive Summary

Tetrahydropyran-4-ylmethyl isothiocyanate (THP-4-CH₂-NCS) is a bifunctional building block designed to address two persistent challenges in early-stage drug discovery: poor aqueous solubility and metabolic liability of lipophilic rings.

By combining the tetrahydropyran (THP) moiety—a proven bioisostere for phenyl and cyclohexyl rings—with the versatile isothiocyanate (NCS) electrophile, this reagent serves as a "linchpin" for generating diverse, physicochemically optimized scaffolds. This guide details the physicochemical rationale, synthesis protocols, and downstream applications of this reagent in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Physicochemical Rationale: The THP Advantage

The tetrahydropyran ring is a non-aromatic, saturated heterocycle. Replacing a phenyl or cyclohexyl group with THP significantly lowers the partition coefficient (LogP) and introduces a hydrogen bond acceptor (the ether oxygen), often without disrupting steric fit.

Table 1: Comparative Physicochemical Profile (Bioisosteric Replacement)

Data modeled based on 4-substituted analogs.

| Feature | Phenyl Ring (Benzene) | Cyclohexyl Ring | Tetrahydropyran (THP) | Impact of THP |

| LogP (approx) | 2.1 | 3.4 | 0.5 – 1.0 | Solubility: Drastic improvement in aqueous solubility. |

| Geometry | Planar (Flat) | Chair (Puckered) | Chair (Puckered) | 3D Complexity: Escapes "flatland"; mimics aliphatic rings. |

| Electronic | Electron-rich | Inert | Polarized (C-O-C) | Interactions: Ether oxygen accepts H-bonds from enzymes/solvents. |

| Metabolism | Prone to CYP oxidation | Prone to oxidation | Reduced Liability | Stability: Ether linkage reduces oxidative clearance sites. |

Reagent Preparation (Just-in-Time Synthesis)

While commercially available from select building-block vendors, the isothiocyanate is best prepared fresh from the amine precursor to prevent degradation.

Precursor: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130539-39-4).

Protocol A: Thiophosgene-Free Synthesis (CS₂ / DCC Method)

Safety Note: This method avoids highly toxic thiophosgene but requires handling Carbon Disulfide (CS₂), which is flammable and toxic. Work in a fume hood.

-

Dissolution: Dissolve (Tetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv) in anhydrous THF (0.2 M).

-

Dithiocarbamate Formation: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by dropwise addition of CS₂ (5.0 equiv). Stir for 2 hours at RT.

-

Desulfurization: Cool back to 0°C. Add Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in minimal THF.

-

Reaction: Stir at RT for 3–5 hours. Monitor by TLC (formation of non-polar spot) or IR (appearance of strong NCS band at ~2100 cm⁻¹).

-

Workup: Filter off the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields the isothiocyanate as a colorless oil. Store at -20°C.

Application Workflows

The isothiocyanate group is a "spring-loaded" electrophile. It reacts exclusively with nucleophiles (amines, hydrazines, thiols) to generate stable thiourea-based linkers or heterocyclic cores.

Diagram 1: Synthetic Utility Landscape

Visualizing the transformation of THP-4-CH₂-NCS into high-value scaffolds.

Caption: Reaction landscape transforming the THP-isothiocyanate into thioureas (linkers) or aminothiazoles (heterocyclic cores).

Protocol B: Synthesis of Thiourea Linkers

Thioureas are classic bioisosteres for amides and ureas, offering altered H-bonding vectors and conformational rigidity.

-

Setup: In a 4 mL vial, dissolve the nucleophile (e.g., a secondary amine or aniline, 1.0 equiv) in DCM or DMF (0.5 M).

-

Addition: Add THP-4-ylmethyl isothiocyanate (1.1 equiv).

-

Catalysis (Optional): If the amine is unreactive (e.g., electron-deficient aniline), add 10 mol% DMAP or heat to 60°C.

-

Monitoring: Stir at RT for 1–12 h. Reaction is complete when the amine is consumed (LCMS).

-

Isolation:

-

DCM: Wash with 1N HCl (to remove unreacted amine) and Brine. Dry and concentrate.

-

DMF: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.

-

Protocol C: Hantzsch Synthesis of 2-Aminothiazoles

The 2-aminothiazole scaffold is ubiquitous in kinase inhibitors (e.g., Dasatinib). This protocol installs the THP tail directly onto the thiazole amine.

-

Thiourea Formation (In Situ): React THP-4-ylmethyl isothiocyanate (1.0 equiv) with Ammonia (7N in MeOH, 3.0 equiv) in a sealed tube at RT for 2 h. Concentrate to obtain the primary thiourea.

-

Cyclization: Dissolve the crude thiourea in Ethanol (0.2 M). Add an

-bromoketone (1.0 equiv).[1] -

Reflux: Heat to 70–80°C for 2–4 hours.

-

Workup: Cool to RT. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.

-

Free Basing: Suspend solid in EtOAc, wash with sat. NaHCO₃. Dry organic layer and concentrate.

Strategic Decision Making: When to use this Reagent?

Use the decision tree below to determine if THP-4-ylmethyl isothiocyanate is the correct tool for your lead optimization campaign.

Diagram 2: Bioisostere Logic Flow

Caption: Decision logic for deploying THP-isothiocyanate to solve ADME/Tox issues in lead optimization.

References

-

Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational work on cyclic ethers as lipophilicity modulators).

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Review of THP vs Cyclohexane/Phenyl properties).

-

Munchhof, M. J. et al. (2012). "Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened." ACS Medicinal Chemistry Letters, 3(2), 106-111. (Example of THP improving ADME in clinical candidates).

-

Li, Z. et al. (2020). "Recent advances in the synthesis of 2-aminothiazoles." RSC Advances, 10, 312-328. (Protocols for Hantzsch synthesis relevant to Protocol C).

Sources

Application Note: Late-Stage Functionalization with 4-(Isothiocyanatomethyl)oxane

Strategies for Physicochemical Tuning and Library Expansion in Drug Discovery

Executive Summary

4-(Isothiocyanatomethyl)oxane (also known as Tetrahydropyran-4-ylmethyl isothiocyanate) represents a high-value building block for medicinal chemists targeting the optimization of lead compounds. Unlike simple alkyl isothiocyanates, this reagent introduces a tetrahydropyran (THP) motif, a privileged pharmacophore that acts as a bioisostere for cyclohexane and phenyl rings.

This guide details the protocols for utilizing this reagent in late-stage functionalization (LSF) . By appending this moiety to complex amine-bearing scaffolds, researchers can significantly modulate lipophilicity (LogP), improve metabolic stability, and introduce a hydrogen-bond acceptor vector without altering the core carbon skeleton.

Strategic Rationale: The "Why"

The Tetrahydropyran (THP) Advantage

In late-stage optimization, a common failure mode is "molecular obesity"—compounds becoming too lipophilic (high LogP) and insoluble.

-

Bioisosterism: The THP ring is sterically similar to a cyclohexane ring but significantly more polar due to the ether oxygen.[1]

-

Solubility & ADME: Replacing a cyclohexyl or phenyl group with a THP group typically lowers LogP by 1.0–1.5 units and increases aqueous solubility.

-

Binding: The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA), potentially picking up specific interactions in the binding pocket that a carbocycle cannot.

The Isothiocyanate (NCS) Linker

The isothiocyanate group provides a "click-like" reactivity profile with primary and secondary amines to form thioureas .

-

Atom Economy: No leaving groups (unlike acid chlorides).

-

Chemoselectivity: Reacts preferentially with amines over hydroxyls under neutral/mildly basic conditions.

-

Stability: The resulting thiourea linkage is generally stable to plasma hydrolysis and metabolic degradation, unlike some amide or ester equivalents.

Chemical Mechanism & Pathway

The reaction follows a nucleophilic addition mechanism. The nitrogen lone pair of the substrate amine attacks the central carbon of the isothiocyanate cumulene system (

Experimental Protocols

Protocol A: Standard Solution-Phase Coupling

Application: Derivatization of a valuable, late-stage intermediate (10–100 mg scale). Objective: High yield, minimal purification.

Materials

-

Substrate: Amine-bearing scaffold (1.0 equiv).

-

Reagent: 4-(Isothiocyanatomethyl)oxane (1.1 – 1.2 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous preferred) or DMF (if solubility is poor).

Step-by-Step Methodology

-

Preparation: Dissolve the amine substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Note: If the amine is a salt (e.g., HCl salt), ensure enough base is added to neutralize it (add 1.0 extra equiv of DIPEA).

-

-

Activation: Add DIPEA (1.5 equiv) to the stirring solution. Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

-

Addition: Add 4-(Isothiocyanatomethyl)oxane (1.1 equiv) dropwise or in one portion.

-

Tip: The reagent is a liquid/oil. Weighing by syringe is recommended.

-

-

Reaction: Stir at RT. Monitor by LCMS or TLC.

-

Time: Primary amines typically react in <1 hour. Sterically hindered secondary amines may require 4–12 hours or mild heating (40°C).

-

-

Quenching (Optional): If excess isothiocyanate persists, add a scavenger resin (e.g., Trisamine resin) or a small amount of dimethylaminopropylamine (DMAPA) to consume the electrophile.

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (to remove excess base/pyridine derivatives) unless product is basic.

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (typically 0-10% MeOH in DCM) or Preparative HPLC.

Protocol B: High-Throughput Library Synthesis (Parallel Chemistry)

Application: DNA-Encoded Libraries (DEL) or Plate-based SAR expansion. Objective: Robustness across diverse amines.

Materials

-

Solvent: Anhydrous DMF or DMA.

-

Base: Polymer-supported DIPEA (PS-DIPEA) to simplify workup.

Workflow

-

Plate Setup: Aliquot amine monomers (10 µmol) into a 96-well plate.

-

Reagent Mix: Prepare a stock solution of 4-(Isothiocyanatomethyl)oxane (0.2 M in DMF).

-

Dispensing: Add 1.2 equiv of the isothiocyanate solution to each well.

-

Base: Add PS-DIPEA (2.0 equiv) to each well.

-

Incubation: Shake at RT for 16 hours.

-

Filtration: Filter off the resin (removes base and potentially scavenged byproducts).

-

Analysis: Direct injection to LCMS. Thioureas are neutral; expect [M+H]+ peak.

Physicochemical Impact Analysis

The following table illustrates the expected shift in properties when capping a secondary amine with this reagent versus standard alkyl caps.

| Property | Methyl Cap | Cyclohexyl-methyl Cap | THP-methyl Cap (Target) | Impact |

| LogP | Baseline | +1.8 (Lipophilic) | +0.6 to +0.8 | Optimal Balance |

| H-Bond Donors | 0 | 1 (Thiourea NH) | 1 (Thiourea NH) | Neutral |

| H-Bond Acceptors | 0 | 0 | 1 (Ether Oxygen) | Improved Solubility |

| Metabolic Risk | Low | High (CYP oxidation) | Low (Blocked positions) | Enhanced Stability |

Decision Tree & Troubleshooting

Use this logic flow to optimize reaction conditions if the standard protocol fails.

Key Troubleshooting Notes:

-

Hydrolysis: Isothiocyanates can hydrolyze to amines + COS in the presence of water and strong base. Solution: Use anhydrous DCM and minimize air exposure.

-

Desulfurization: In rare cases (oxidative conditions), thioureas can desulfurize to ureas or guanidines. Solution: Avoid strong oxidants during workup.

-

Purification Visibility: The THP-NCS fragment has weak UV absorbance. Ensure your substrate has a chromophore, or use ELSD/Mass-based detection.

References

-

Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Isothiocyanate Chemistry: Munch, H., et al. (2008). "Chemo- and Regioselective Synthesis of Isothiocyanates." Organic Letters, 10(16), 3477–3480. Link

-

Thiourea Stability & Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

-

Late-Stage Functionalization: Cernak, T., et al. (2016). "The Medicinal Chemist’s Toolbox for Late-Stage Functionalization of Drug-Like Molecules." Chemical Society Reviews, 45, 546-576. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Isothiocyanatomethyl)oxane during storage

Topic: Prevention of Hydrolysis & Storage Stability Guide

Document ID: TS-ITC-OX-001 | Last Updated: 2025-10-24 Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams

Executive Summary

4-(Isothiocyanatomethyl)oxane (also known as 4-(Isothiocyanatomethyl)tetrahydropyran) is a versatile heterocyclic building block. While the tetrahydropyran (oxane) ring is chemically robust, the isothiocyanate (ITC) functionality (-N=C=S) is highly electrophilic and moisture-sensitive.

The Critical Failure Mode: Hydrolysis. Exposure to atmospheric moisture initiates a degradation cascade that not only destroys the reagent but generates nucleophilic impurities (amines) that actively scavenge the remaining intact reagent, leading to autocatalytic decomposition.

The Degradation Mechanism (The "Why")

Understanding the enemy is the first step in defense. The hydrolysis of isothiocyanates is not a simple "deactivation"; it is a transformation into a reactive impurity.

Mechanistic Pathway

Water attacks the electrophilic carbon of the isothiocyanate. This forms an unstable dithiocarbamic acid intermediate, which rapidly decarboxylates.

Figure 1: The degradation cascade. Note that the primary hydrolysis product (Amine) reacts with the remaining good reagent (ITC) to form a Thiourea dimer. This means 1 molecule of water can eventually destroy 2 molecules of reagent .

Storage & Handling Protocols (The "How")

Standard Operating Procedure (SOP) for Long-Term Integrity

A. Storage Hierarchy

| Storage Tier | Conditions | Expected Stability |

| Gold Standard | Solid state, Argon atmosphere, -20°C, Parafilm/Tape seal over cap. | >12 Months |

| Working Aliquot | Solid state, Desiccator at 4°C. | 1-3 Months |

| High Risk | Solution (DMSO/DMF), Room Temp, Frequent opening. | <48 Hours |

B. Handling Workflow

To prevent condensation—the primary cause of hydrolysis—follow this strict thermodynamic protocol:

-

Equilibration: Remove the vial from the freezer (-20°C). DO NOT OPEN IT.

-

The Wait: Place the vial in a desiccator or on the bench and wait until it reaches room temperature (approx. 30-45 mins).

-

Why? Opening a cold vial creates a vacuum effect that sucks in humid air, causing immediate condensation on the reagent surface.

-

-

Inert Sampling:

-

Flush the headspace with Nitrogen or Argon before re-sealing.[1]

-

If using a septum vial, use a gas-tight syringe to withdraw the reagent under positive inert gas pressure.

-

-

Re-Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen/moisture diffusion during freezer storage.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Scenario 1: Visual Inspection

Q: My clear oil/white solid has turned into a yellow sticky gum or has a white precipitate floating in it. Is it usable?

-

Diagnosis: Likely degradation. The "white precipitate" is often the disubstituted thiourea (see Figure 1). As the amine forms via hydrolysis, it reacts with the remaining ITC. Thioureas are generally much less soluble than the parent ITC, leading to precipitation.

-

Action: Filter the solution. Check the filtrate by IR (see QC section). If the liquid still shows a strong ITC peak, purify via flash chromatography (rapid filtration through a silica plug) to remove the polar urea/amine impurities.

Q: The bottle smells like rotten eggs.

-

Diagnosis: This indicates the release of Carbonyl Sulfide (COS) or Hydrogen Sulfide (

), byproducts of hydrolysis. -

Action: The reagent is actively degrading. Move to a fume hood immediately. Assess purity; if the smell is faint, the reagent may still be salvageable.

Scenario 2: Solvents & Reactivity

Q: Can I make a stock solution in DMSO or DMF?

-

Answer: Yes, BUT the solvent must be "Anhydrous Grade" (water <50 ppm).

-

Warning: Nucleophilic solvents like Methanol or Ethanol are forbidden . They will react with the ITC to form thiocarbamates (solvolysis), destroying the reagent in minutes to hours.

-

Tip: If storing in DMSO, freeze the solution in aliquots. Solid DMSO (-20°C) limits the diffusion of any residual moisture.

Q: I need to run a reaction in aqueous buffer. Is this possible?

-

Answer: Yes, but it is a race against time.

-

Protocol: Dissolve the ITC in an organic co-solvent (e.g., DMSO) first. Add it to the aqueous buffer immediately before the reaction starts.

-

Optimization: Use a slightly basic pH (7.5–8.5) to accelerate the desired conjugation reaction (e.g., with a protein lysine) so it outcompetes the hydrolysis reaction. Avoid acidic pH, which slows the desired reaction but does not stop hydrolysis.

Quality Control (QC) & Validation

How to prove your reagent is still good.

Spectral Markers

| Method | Marker | Observation | Status |

| IR Spectroscopy (Fastest) | ~2100–2150 cm⁻¹ | Strong, broad stretch | PASS (Intact -N=C=S) |

| ~3300–3400 cm⁻¹ | Broad peak | FAIL (Amine/Urea N-H stretch) | |

| ¹H NMR | Chemical shift | PASS | |

| Upfield shift (lower ppm) | FAIL (Hydrolysis) |

QC Decision Tree

Figure 2: Rapid Quality Control Decision Matrix.

References

-

Isothiocyan

- Handling Moisture-Sensitive Reagents Title: Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Source: Sigma-Aldrich (Merck KGaA).

-

Spectroscopic Identific

-

Stability in Aqueous Media

Sources

Technical Support Center: Purification of Tetrahydropyran-4-ylmethyl Isothiocyanate

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of tetrahydropyran-4-ylmethyl isothiocyanate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the causality behind protocol choices to ensure both success and scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying tetrahydropyran-4-ylmethyl isothiocyanate?

The purification of this compound, like many isothiocyanates (ITCs), presents two main challenges:

-

Chemical Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophile, making it susceptible to nucleophilic attack. This is particularly problematic with water, alcohols, or primary/secondary amines, which can lead to the formation of dithiocarbamates or thioureas.[1][2] The purification process must therefore minimize exposure to such nucleophiles.

-

Thermal Instability: Isothiocyanates can be thermolabile.[3] Applying excessive heat during purification, such as in distillation or solvent evaporation, can lead to decomposition and a significant reduction in yield.

Q2: From a typical synthesis, what are the most likely impurities I will encounter?

Assuming a common synthetic route from the corresponding primary amine (tetrahydropyran-4-ylmethanamine) and a thiocarbonylating agent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole), the crude product may contain several impurities. Understanding these is the first step to designing an effective purification strategy.

| Potential Impurity | Source / Reason for Presence | Detection & Differentiation | Removal Strategy |

| Tetrahydropyran-4-ylmethanamine | Unreacted starting material. | Stains with ninhydrin on TLC. Appears as a singlet in ¹H NMR (amine protons). | Aqueous acidic wash (e.g., dilute HCl) to form the water-soluble ammonium salt. |

| Symmetrical Thiourea | Reaction of the isothiocyanate product with unreacted starting amine. | Typically a solid with low solubility in common organic solvents. Distinctive signals in NMR. | Filtration if precipitated. Chromatography. |

| 1,1'-Thiocarbonyldiimidazole (TCDI) or its byproducts | Excess reagent from the synthesis. | Can be visualized on TLC. Byproducts are often polar. | Aqueous workup. Column chromatography. |

| Solvent Residues | Trapped solvent from the reaction or workup (e.g., CH₂Cl₂, Ethyl Acetate). | ¹H NMR spectroscopy. | Concentration under high vacuum. |

| Hydrolysis/Degradation Products | Exposure to water or protic solvents during workup or purification.[4] | Appearance of new, often more polar, spots on TLC over time. | Perform purification quickly and under anhydrous conditions where possible. |

Q3: Which purification technique is best: flash chromatography or vacuum distillation?

The choice depends on the physical properties of your compound and its impurities. A logical workflow can help you decide.

Caption: Decision workflow for selecting a purification method.

-

Vacuum Distillation: This is the preferred method if the compound is thermally stable enough and the impurities are largely non-volatile (e.g., salts, polymeric material, or high-boiling point thioureas).[5] It is often faster and uses fewer solvents than chromatography. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

-

Flash Column Chromatography: This method is necessary when impurities have similar volatility to the product.[6][7] However, standard silica gel is slightly acidic and has a surface rich in hydroxyl groups, which can potentially degrade the isothiocyanate. Therefore, the chromatography should be performed efficiently and, if degradation is observed, with a deactivated stationary phase (e.g., silica gel treated with triethylamine).

Q4: How should I store the purified tetrahydropyran-4-ylmethyl isothiocyanate to ensure its long-term stability?

Isothiocyanates are sensitive to moisture and, to a lesser extent, light and heat.[2][4] Proper storage is critical to maintain purity.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[8]

-

Container: Use an amber glass vial with a tightly sealed cap that has a chemically resistant liner (e.g., PTFE).

-

Purity: Ensure the compound is free of residual solvents or acids, which can accelerate degradation.

Troubleshooting Guide

Problem: My purification yield is extremely low. Where did my product go?

Low yield is most often due to chemical degradation during the workup or purification process.

Caption: Troubleshooting logic for low purification yields.

-

Scenario 1: Loss during Chromatography. If you observe significant streaking on your TLC plates or a large amount of material that does not elute from the column, your compound is likely degrading on the silica gel.

-

Solution: Before your next attempt, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (v/v). This deactivates the acidic sites on the silica surface. Run the column as quickly as possible.

-

-

Scenario 2: Loss during Distillation. If the residue in the distillation flask is dark and tarry, thermal decomposition has likely occurred.

-

Solution: Ensure your vacuum is as high as possible to lower the boiling point. Use a well-controlled heating mantle and insulate the distillation head to ensure efficient distillation at the lowest possible temperature.

-

Problem: I've purified my compound, but NMR analysis shows a new set of peaks after a day.

This indicates product instability. The most common cause is the formation of a symmetrical thiourea from a reaction between your isothiocyanate and trace amounts of water, which first hydrolyzes the isothiocyanate to the primary amine, which then reacts with another molecule of isothiocyanate.

-

Immediate Action: Re-purify the material immediately if needed for an experiment.

-

Prevention: Review your storage protocol. Was the vial properly sealed? Was the solvent used for the NMR sample truly anhydrous? Isothiocyanates can be unstable in certain deuterated solvents, especially if they contain traces of acid or water.[4] Always use fresh, high-quality anhydrous solvents.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product of moderate polarity that is sensitive to prolonged exposure to silica gel.

-

Preparation of Neutralized Silica:

-

In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample).

-

Create a slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for 5 minutes.

-

-

Column Packing:

-

Pack the column with the neutralized silica slurry. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude tetrahydropyran-4-ylmethyl isothiocyanate in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Elute the column with your chosen solvent system, gradually increasing polarity if necessary.

-

Monitor the fractions closely using TLC. The isothiocyanate group can be visualized with certain stains (e.g., potassium permanganate), but co-spotting with a reference sample is ideal.

-

-

Isolation:

-

Combine the pure fractions.

-

Concentrate the solvent using a rotary evaporator with the bath temperature kept below 35°C.

-

Place the resulting oil under high vacuum for at least one hour to remove residual solvents and any remaining triethylamine.

-

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable compounds where impurities are non-volatile.

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. Ensure all glassware is completely dry.

-

Use a magnetic stir bar in the distillation flask for smooth boiling.

-

Connect the apparatus to a high-vacuum pump through a cold trap.

-

-

Procedure:

-

Place the crude product into the distillation flask.

-

Slowly apply vacuum, ensuring any initial outgassing is controlled.

-

Once at maximum vacuum, begin to gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills over at a constant temperature and pressure. The boiling point will depend on the vacuum level.

-

-

Completion:

-

Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air to prevent accidents.

-

Transfer the purified, colorless liquid to a pre-weighed storage vial under an inert atmosphere.

-

References

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. [Link]

-

Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one. [Link]

-

SDS for a related fragrance compound. [Link]

-

General procedure for the synthesis of isothiocyanates. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

-

Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds. [Link]

-

Preparation of isothiocyanates. [Link]

- Method of extraction of isothiocyan

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPAR

-

Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. thaiscience.info [thaiscience.info]

- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Improving yield of thiourea formation with steric isothiocyanates

Topic: Improving Yield of Thiourea Formation with Steric Isothiocyanates

Ticket ID: THIO-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are encountering low yields or stalled reactions when coupling sterically bulky amines with isothiocyanates (ITCs). Standard textbook protocols (ethanol reflux) often fail here because the activation energy required to overcome the steric repulsion in the transition state is not met, or competitive decomposition pathways take over.

This guide moves beyond basic synthesis to provide thermodynamic forcing strategies and kinetic activation protocols specifically designed for "impossible" substrates (e.g., tert-butyl amines, ortho-substituted anilines, or adamantyl groups).

Module 1: Diagnostics & Mechanism

Q: Why is my reaction stalling despite refluxing for 24 hours?

A: The failure is likely kinetic, not thermodynamic. The formation of thiourea involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate. In sterically unencumbered systems, this is fast. However, with bulky groups (R-groups), the approach vector is blocked.

-

The Barrier: The transition state requires a specific geometry where the amine lone pair overlaps with the ITC

orbital. Bulky groups create severe van der Waals repulsions, raising the -

The Consequence: Extended heating in protic solvents (like EtOH) often leads to desulfurization (forming ureas) or hydrolysis of the ITC before the thiourea can form.

Visualizing the Problem

The following diagram illustrates the mechanistic bottleneck and the decision logic to overcome it.

Figure 1: Mechanistic pathway showing how steric hindrance diverts the reaction toward side products or stall states.

Module 2: Solvent & Catalyst Optimization (The Chemical Fix)

Q: Ethanol isn't working. What solvent system should I use?

A: Switch to Polar Aprotic Solvents and High-pKa Bases. Protic solvents (EtOH, MeOH) can solvate the amine lone pair via hydrogen bonding, slightly reducing its nucleophilicity. For hindered substrates, you need "naked" nucleophiles.

Recommended Solvent/Base Matrix

| Condition | Recommended Reagents | Rationale |

| Standard (Mild) | EtOH + Et | Fails for sterics. Solvation shells impede attack. |

| Optimized (Polar) | DMF or DMSO | Stabilizes the zwitterionic intermediate; leaves amine lone pair available. |

| High-Temp | Toluene or Xylene | Allows reflux >110°C to overcome activation barrier. |

| Catalyst | DBU (1.2 equiv) | Stronger base (pKa ~24.3) than Et |

Protocol A: High-Temperature DBU Method

Use this for moderately hindered substrates (e.g., ortho-substituted anilines).

-

Dissolve the amine (1.0 equiv) in Toluene (0.5 M concentration).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).

-

Add the Isothiocyanate (1.2 equiv).

-

Reflux (110°C) under inert atmosphere (

) for 6–12 hours. -

Workup: Cool to RT. If product precipitates, filter.[1] If not, evaporate toluene, redissolve in EtOAc, wash with 1M HCl (to remove DBU), then brine.

Module 3: Microwave Irradiation (The Kinetic Fix)

Q: Refluxing leads to decomposition. How do I speed this up?

A: Use Microwave (MW) Irradiation.[2][3]

MW heating is superior for sterically hindered thioureas because it provides rapid, uniform heating that can overcome the high

Protocol B: Microwave Synthesis

Use this for "impossible" substrates (e.g., tert-butyl amine + tert-butyl isothiocyanate).

-

Vessel: 10 mL microwave-safe crimp vial.

-

Reagents: Amine (1.0 mmol), Isothiocyanate (1.2 mmol).

-

Solvent: Ethanol (minimal volume, ~1-2 mL) OR Solvent-free (if liquid).

-

Parameters:

-

Temperature: 100–120°C

-

Power: Dynamic (Max 150W)

-

Time: 10–20 minutes (Hold time)

-

-

Post-Process: Cool to RT using compressed air (built-in to most reactors). The product often crystallizes directly upon cooling.

Module 4: Mechanochemistry (The Solvent-Free Fix)

Q: My reagents are solids and solubility is an issue. Can I do this solvent-free?

A: Yes, Mechanochemistry (Ball Milling) is often the most effective method for highly hindered thioureas. By grinding reagents together, you create localized zones of high pressure and friction (tribochemistry). This forces molecules into proximity, overcoming steric repulsion without the need for solvation shells that might otherwise shield the reactive centers [2].

Protocol C: Liquid-Assisted Grinding (LAG)

Best for green chemistry applications and extremely poor solubility.

-

Equipment: Planetary Ball Mill (e.g., Retsch MM400) or Mortar & Pestle (for small scale).

-

Jar: Stainless steel (10 mL).

-

Ball: Single stainless steel ball (10–15 mm).

-

Reagents: Weigh Amine (1.0 equiv) and ITC (1.0 equiv) directly into the jar.

-

LAG Agent: Add 20–50

L of MeOH or DMF (catalytic solvent helps mass transfer). -

Grinding:

-

Frequency: 25–30 Hz

-

Time: 20–40 minutes

-

-

Workup: Scrape out the solid. Wash with water/ether to remove trace starting materials. Yields are often quantitative.

Module 5: Troubleshooting Flowchart

Use the following logic to determine your next experimental step.

Figure 2: Troubleshooting logic for optimizing reaction conditions based on failure mode.

References

-

Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas. Source: European Journal of Medicinal Chemistry (2013).[4] Context: Demonstrates reduction of reaction times from 12h to 10min using MW irradiation.

-

Mechanochemical synthesis of thioureas, ureas and guanidines. Source: Beilstein Journal of Organic Chemistry (2017).[5] Context: Definitive guide on solvent-free grinding for quantitative yields of hindered thioureas.

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization. Source: RSC Advances (2021). Context: Validates the use of DBU as a superior catalyst for sulfur-nitrogen coupling reactions.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. papersflow.ai [papersflow.ai]

- 3. asianpubs.org [asianpubs.org]

- 4. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Oxane Isothiocyanate Coupling Reactions

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the optimization of solvent systems for oxane isothiocyanate coupling. My aim is to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

This guide is structured to provide rapid access to troubleshooting solutions and foundational knowledge for successful coupling reactions.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the planning and execution of oxane isothiocyanate coupling reactions.

Q1: What is the most critical factor to consider when selecting a solvent for an oxane isothiocyanate coupling reaction?

A1: The most critical factor is the solvent's polarity. The reaction between an isothiocyanate and an amine to form a thiourea involves nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are generally preferred.[1][2] These solvents can effectively solvate the charged transition state, thereby accelerating the reaction rate and often leading to higher yields.[1] In contrast, nonpolar solvents may result in slow or incomplete reactions.

Q2: Can I use a protic solvent like ethanol or water for my coupling reaction?

A2: While some reactions can proceed in protic solvents, they are generally not the first choice for isothiocyanate couplings. Protic solvents can hydrogen bond with the amine nucleophile, which can decrease its reactivity.[3] Furthermore, isothiocyanates can exhibit instability in aqueous or protic media, potentially leading to hydrolysis and other side reactions, especially with changes in pH or elevated temperatures.[4][5][6] However, in some green chemistry applications, aqueous solvent systems have been successfully employed, often with microwave assistance to drive the reaction.[7][8]

Q3: My oxane-containing starting material has poor solubility in common polar aprotic solvents. What are my options?

A3: Solubility issues with complex substrates like those containing an oxane moiety are a common challenge. A first approach is to try a solvent mixture. For instance, a mixture of a highly polar solvent like DMF or DMSO with a less polar co-solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) can enhance solubility while maintaining a sufficiently polar environment for the reaction to proceed.[9] Gentle heating can also improve solubility, but it is crucial to monitor for any degradation of the isothiocyanate.

Q4: How does the choice of base affect the reaction in different solvents?

A4: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be beneficial, particularly when reacting an amine salt.[10] The base deprotonates the amine salt to generate the free amine, which is the active nucleophile. The effectiveness of the base is also solvent-dependent. In less polar solvents, a stronger base might be required to achieve sufficient deprotonation.